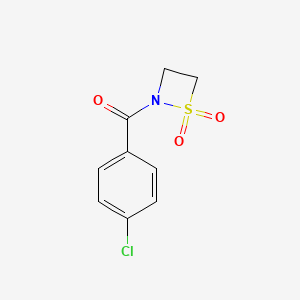
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.6827 . This compound is characterized by the presence of a thiazetidine ring, a chlorobenzoyl group, and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with a thiazetidine precursor in the presence of a base, followed by oxidation to introduce the dioxide functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide group to other functional groups.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazetidine derivatives with different functional groups .
Applications De Recherche Scientifique
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Thiazetidine, 1,1-dioxide: Lacks the chlorobenzoyl group, leading to different chemical properties.
4-Chlorobenzoyl derivatives: Compounds with similar chlorobenzoyl groups but different core structures.
Uniqueness
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is unique due to the combination of its thiazetidine ring, chlorobenzoyl group, and dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .
Propriétés
Numéro CAS |
856868-95-6 |
|---|---|
Formule moléculaire |
C9H8ClNO3S |
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(1,1-dioxothiazetidin-2-yl)methanone |
InChI |
InChI=1S/C9H8ClNO3S/c10-8-3-1-7(2-4-8)9(12)11-5-6-15(11,13)14/h1-4H,5-6H2 |
Clé InChI |
XPYMVRYGSKMDLR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
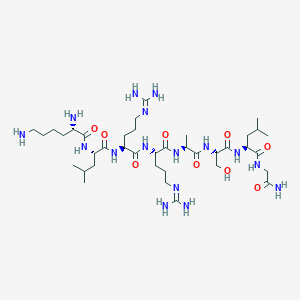
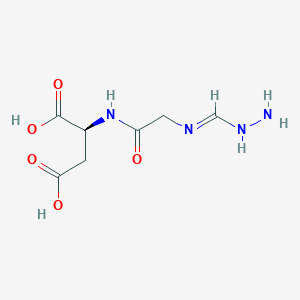

![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
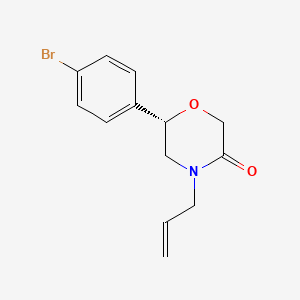
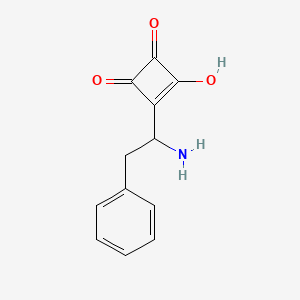
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
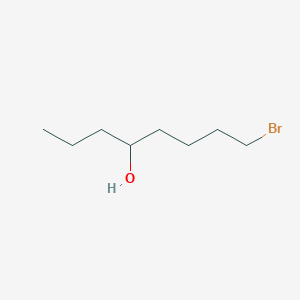
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

